

# 2-(4-Methylthiazol-5-yl)ethanamine as a building block in medicinal chemistry

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## Compound of Interest

Compound Name: 2-(4-Methylthiazol-5-yl)ethanamine

Cat. No.: B109018

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## Application Notes: 2-(4-Methylthiazol-5-yl)ethanamine in Medicinal Chemistry

### Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities and its presence in numerous natural products and synthetic drugs.[1][2][3] **2-(4-Methylthiazol-5-yl)ethanamine**, a key building block, offers medicinal chemists a versatile platform for developing novel therapeutic agents. Its unique structure, featuring a reactive primary amine and a stable thiazole core, allows for straightforward chemical modification and the introduction of various pharmacophoric features. This building block has been instrumental in the synthesis of compounds targeting a range of diseases, including cancer, neurological disorders, and inflammatory conditions.[4]

## Applications in Drug Discovery

The **2-(4-Methylthiazol-5-yl)ethanamine** moiety has been successfully incorporated into a variety of bioactive molecules, demonstrating its broad utility in drug discovery.

### 1. Aurora Kinase Inhibitors for Oncology:

A notable application of this building block is in the development of Aurora kinase inhibitors.[5] The compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-

amine) emerged from a cell-based screening of a kinase-directed library and demonstrated potent inhibition of Aurora A and B kinases.[5] These kinases are critical for mitotic progression, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells. CYC116 has progressed to Phase I clinical trials for the treatment of cancer.[5]

## 2. Histamine H3 Receptor Antagonists:

Derivatives of 2-(thiazol-5-yl)ethanamine have been synthesized and evaluated as histamine H3 receptor antagonists.[6] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6] Antagonists of this receptor have therapeutic potential for treating cognitive disorders and obesity.[6] Structure-activity relationship studies have shown that the position of substitution on the thiazole ring is crucial for activity, with 5-substituted derivatives showing higher potency.[6]

## 3. Antimicrobial and Antioxidant Agents:

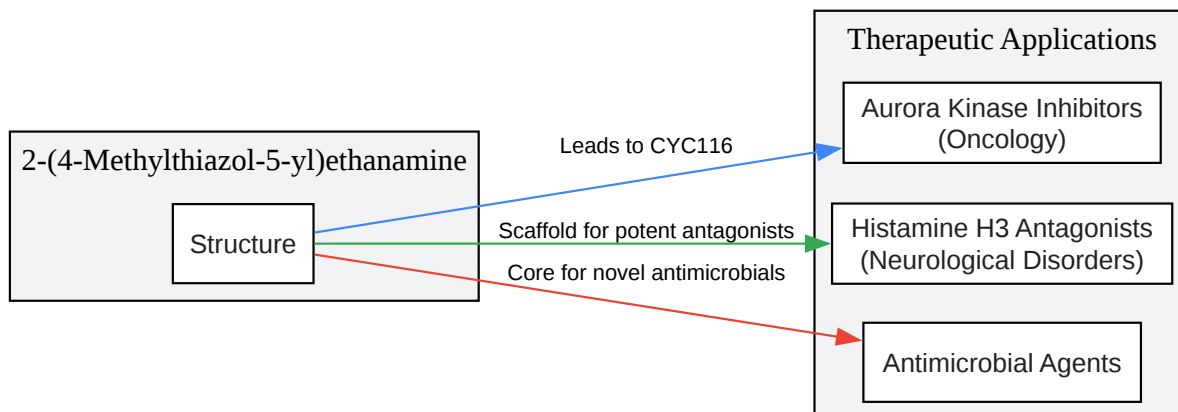
The thiazole nucleus is a core component of many antimicrobial and antioxidant compounds.[7] [8] Researchers have synthesized series of 2-amino-5-methylthiazole derivatives that exhibit significant antioxidant activity, evaluated through assays such as DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging.[7] Additionally, other derivatives have shown promising antibacterial and antifungal properties.[8]

# Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using the **2-(4-Methylthiazol-5-yl)ethanamine** scaffold.

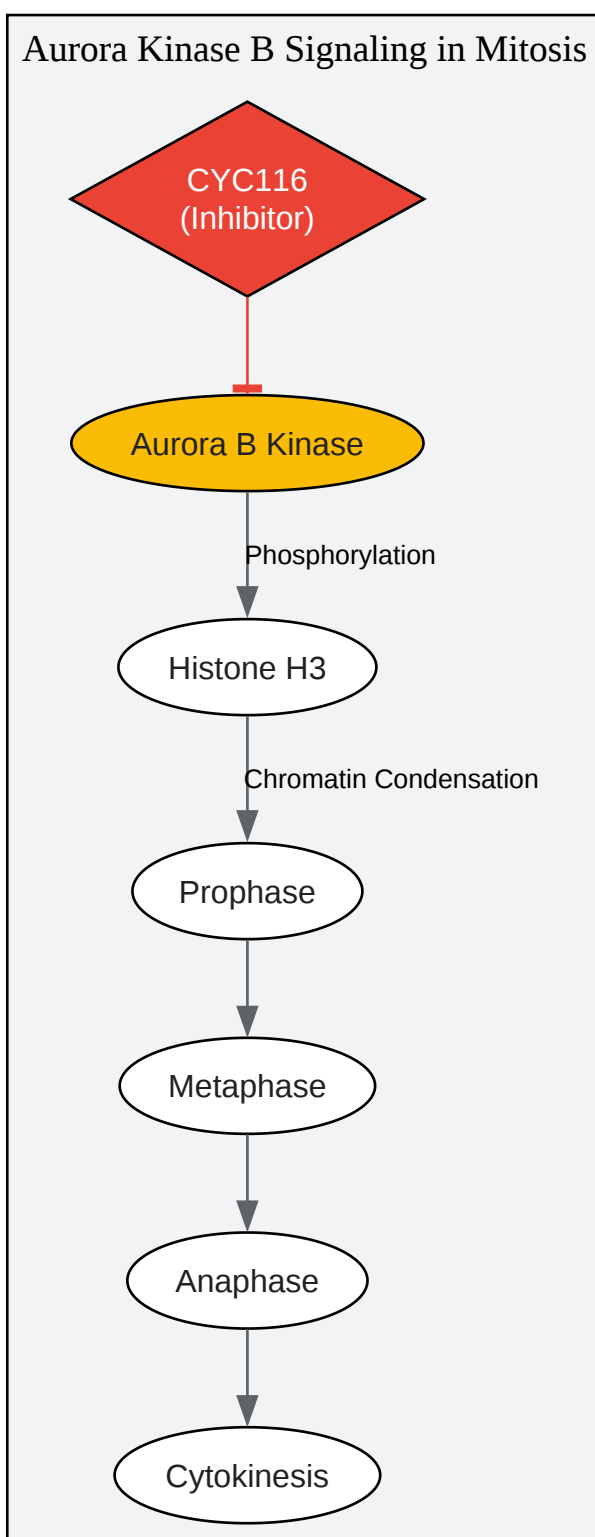
Compound Name/Class	Target	Assay	Activity	Reference
CYC116	Aurora A Kinase	Kinase Inhibition	Ki = 8.0 nM	[5]
CYC116	Aurora B Kinase	Kinase Inhibition	Ki = 9.2 nM	[5]
1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives	Histamine H3 Receptor	Guinea-pig jejunum contraction	pA2 = 7.45 - 7.76	[6]
1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives	Histamine H3 Receptor	Guinea-pig jejunum contraction	pA2 = 5.65 - 6.23	[6]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidine-4-ones	E. coli & B. cereus	Antibacterial	Good Activity	[8]
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives	DPPH Radical	Antioxidant	Significant Scavenging	[7]

## Visualizations



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*Applications of the core scaffold.*



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*Simplified Aurora Kinase B pathway.*

## Experimental Protocols

### Synthesis of N-Aryl/Alkyl-2-(4-methylthiazol-5-yl)ethanamines

This protocol describes a general method for the synthesis of N-substituted derivatives of **2-(4-methylthiazol-5-yl)ethanamine** via reductive amination.

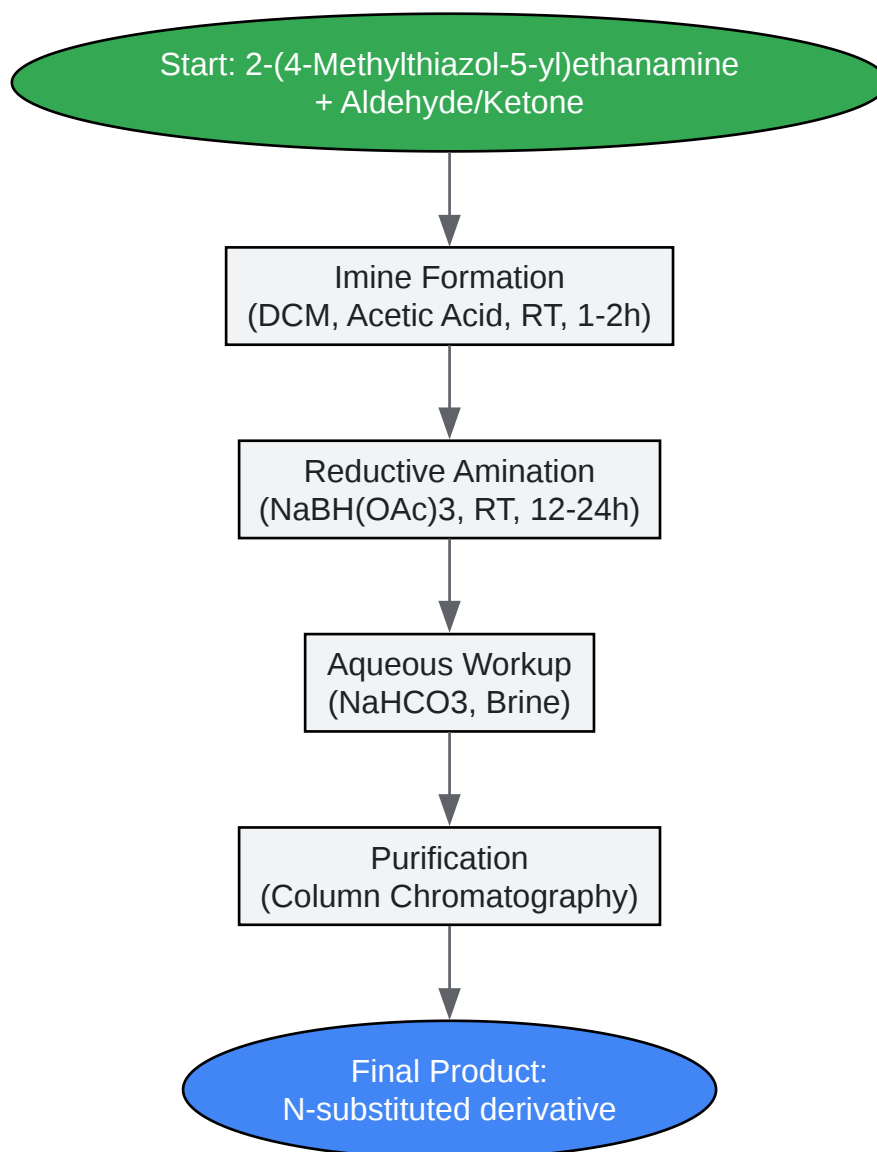
Materials:

- **2-(4-Methylthiazol-5-yl)ethanamine**
- Aldehyde or Ketone
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ )
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- To a solution of **2-(4-methylthiazol-5-yl)ethanamine** (1.0 eq) in DCM or DCE (0.1 M), add the desired aldehyde or ketone (1.1 eq) and acetic acid (1.2 eq).
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted product.
- Characterize the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.



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*General synthetic workflow.*

## In Vitro Aurora Kinase B Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against Aurora Kinase B.

Materials:

- Recombinant human Aurora Kinase B

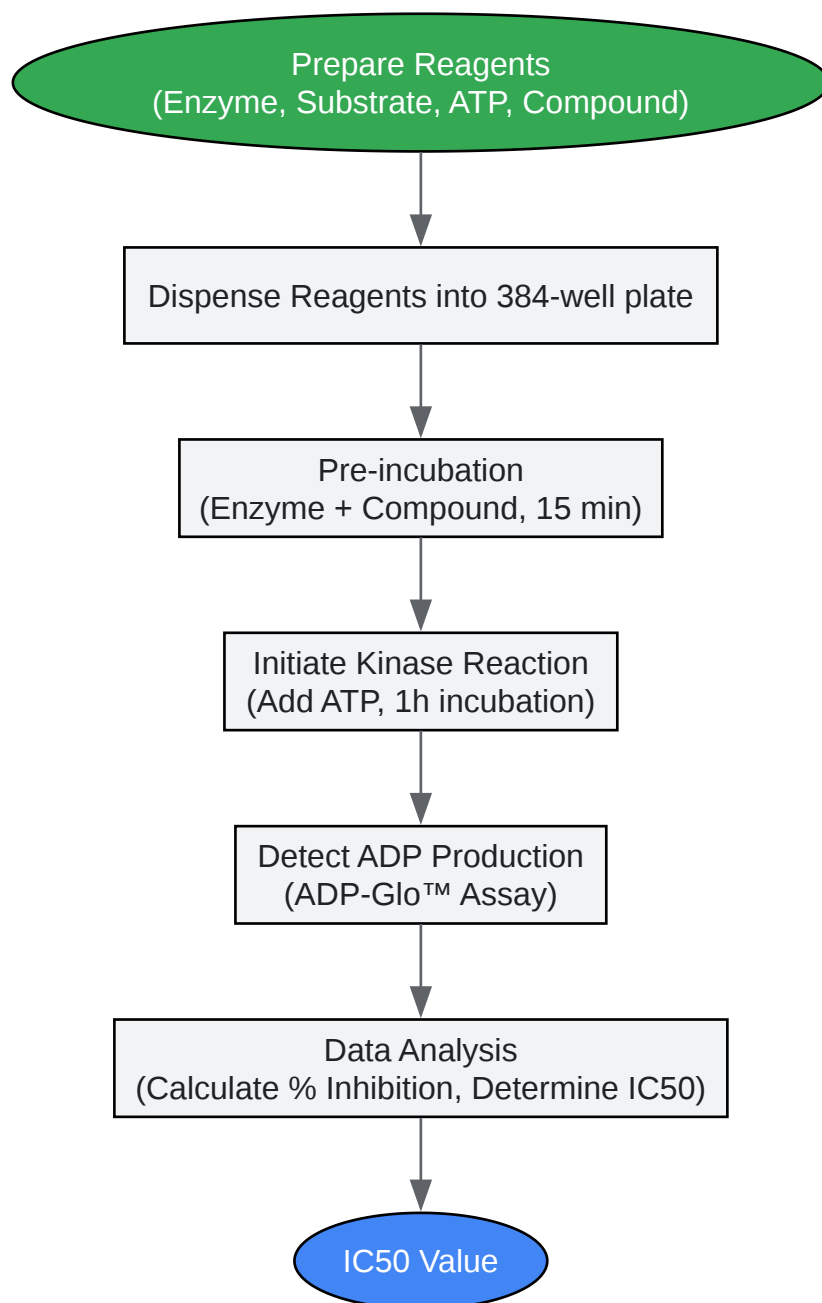


- Biotinylated peptide substrate (e.g., Kemptide)
- ATP (Adenosine triphosphate)
- Test compound (e.g., CYC116)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates
- Plate reader capable of luminescence detection

#### Procedure:

- Prepare serial dilutions of the test compound in kinase buffer.
- In a 384-well plate, add the kinase buffer, the test compound dilutions, and the peptide substrate.
- Add the Aurora Kinase B enzyme to each well to initiate the pre-incubation. Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K<sub>m</sub> for the enzyme.
- Incubate the reaction for 1 hour at room temperature.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Measure the luminescence signal using a plate reader.

- Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC<sub>50</sub> value by fitting the dose-response data to a four-parameter logistic equation.



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*Workflow for in vitro kinase assay.*

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